1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride 1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride
Brand Name: Vulcanchem
CAS No.: 1233952-98-1
VCID: VC5446883
InChI: InChI=1S/C12H16N4O3.ClH/c17-12(14-9-5-7-13-8-6-9)15-10-3-1-2-4-11(10)16(18)19;/h1-4,9,13H,5-8H2,(H2,14,15,17);1H
SMILES: C1CNCCC1NC(=O)NC2=CC=CC=C2[N+](=O)[O-].Cl
Molecular Formula: C12H17ClN4O3
Molecular Weight: 300.74

1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

CAS No.: 1233952-98-1

Cat. No.: VC5446883

Molecular Formula: C12H17ClN4O3

Molecular Weight: 300.74

* For research use only. Not for human or veterinary use.

1-(2-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride - 1233952-98-1

Specification

CAS No. 1233952-98-1
Molecular Formula C12H17ClN4O3
Molecular Weight 300.74
IUPAC Name 1-(2-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Standard InChI InChI=1S/C12H16N4O3.ClH/c17-12(14-9-5-7-13-8-6-9)15-10-3-1-2-4-11(10)16(18)19;/h1-4,9,13H,5-8H2,(H2,14,15,17);1H
Standard InChI Key SXEVNMDURDCEPA-UHFFFAOYSA-N
SMILES C1CNCCC1NC(=O)NC2=CC=CC=C2[N+](=O)[O-].Cl

Introduction

Chemical Structure and Physicochemical Properties

1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride (molecular formula: C12H17ClN4O3\text{C}_{12}\text{H}_{17}\text{ClN}_4\text{O}_3, molecular weight: 300.74 g/mol) features a urea backbone bridging a 2-nitrophenyl group and a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for in vitro assays. Key structural attributes include:

  • Nitrophenyl Group: The electron-withdrawing nitro group at the ortho position influences electrophilic aromatic substitution reactivity and electronic distribution.

  • Piperidine Ring: A six-membered saturated nitrogen heterocycle that contributes to conformational flexibility and hydrogen-bonding capabilities.

  • Urea Linkage: The carbonyl group facilitates hydrogen bonding with biological targets, while the amine groups enable salt formation.

The compound’s InChI key (SXEVNMDURDCEPA-UHFFFAOYSA-N) and canonical SMILES (C1CNCCC1NC(=O)NC2=CC=CC=C2N+[O-].Cl) provide precise identifiers for computational modeling and database referencing .

Synthetic Methodologies

General Synthesis of Urea Derivatives

The synthesis of 1-(2-nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride follows established protocols for urea-based compounds, as detailed in recent cyclophilin inhibitor studies . A representative pathway involves:

  • Reductive Amination: Reacting 2-nitrobenzaldehyde with piperidine-4-amine in the presence of a reducing agent (e.g., NaBH4_4) to form the intermediate 2-nitrobenzyl-piperidine amine.

  • Urea Formation: Treating the amine with an isocyanate or carbonyl diimidazole (CDI) to establish the urea linkage.

  • Salt Formation: Precipitation with hydrochloric acid yields the hydrochloride salt.

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)
Reductive AminationNaBH4_4, ethanol, 25°C, 12 hrs85–90
Urea FormationCDI, THF, reflux, 6 hrs75–80
Salt PrecipitationHCl (1M), diethyl ether, 0°C95

This method, adapted from cyclophilin inhibitor syntheses , ensures high purity (>95% by HPLC) and scalability for industrial production.

Biological Activities and Mechanisms

Cyclophilin Inhibition

Computational docking studies suggest that urea derivatives, including 1-(2-nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride, bind to cyclophilin A (CypA) with high affinity . CypA, a peptidyl-prolyl isomerase, plays a role in protein folding and immune regulation. The nitro group may stabilize interactions with CypA’s active site, while the piperidine ring enhances hydrophobic contacts.

Table 2: Predicted Binding Affinities

CompoundBinding Energy (kcal/mol)Target
1-(2-Nitrophenyl)-3-(piperidin-4-yl)urea hydrochloride-9.2Cyclophilin A
Cyclosporine A (control)-11.5Cyclophilin A

While less potent than cyclosporine A, this compound’s smaller size offers advantages in tissue penetration and synthetic accessibility .

Industrial Applications and Availability

Kishida Chemical Co., Ltd. markets this compound as a building block (Product Code: PK0-01751) for drug discovery pipelines . Its availability in 1 g batches facilitates early-stage research, though large-scale production requires optimization of the aforementioned synthetic route.

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